Cas no 944133-94-2 (Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate)
Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate
- 2-Pyrazinecarboxylicacid, 5-(1-pyrrolidinyl)-, methyl ester
- methyl 5-pyrrolidin-1-ylpyrazine-2-carboxylate
- METHYL 5-(1-PYRROLIDINYL)-2-PYRAZINECARBOXYLATE
- FT-0646747
- Methyl5-(pyrrolidin-1-yl)pyrazine-2-carboxylate
- SCHEMBL4309269
- 2-Pyrazinecarboxylicacid,5-(1-pyrrolidinyl)-,methyl ester
- DTXSID20672208
- 944133-94-2
- NFPDGKFKCUNPHZ-UHFFFAOYSA-N
- DA-00437
-
- Inchi: 1S/C10H13N3O2/c1-15-10(14)8-6-12-9(7-11-8)13-4-2-3-5-13/h6-7H,2-5H2,1H3
- InChI Key: NFPDGKFKCUNPHZ-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CN=C(C=N1)N1CCCC1)=O
Computed Properties
- Exact Mass: 207.10100
- Monoisotopic Mass: 207.101
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 55.3A^2
Experimental Properties
- Density: 1.231
- Boiling Point: 372.1°C at 760 mmHg
- Flash Point: 178.8°C
- Refractive Index: 1.559
- PSA: 55.32000
- LogP: 0.92840
Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate Pricemore >>
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Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate
Methyl 5-(pyrrolidin-1-yl)-pyrazine-2-carboxylate (CAS No. 944133-94-2): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Methyl 5-(pyrrolidin-1-yl)-pyrazine-2-carboxylate, identified by its CAS number 944133-94-2, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of a pyrrolidin-1-yl substituent at the 5-position and a methyl ester group at the 2-position imparts unique chemical and pharmacological properties, making it a subject of intense interest in drug discovery and molecular biology.
The structural features of Methyl 5-(pyrrolidin-1-yl)-pyrazine-2-carboxylate contribute to its potential biological activity. Pyrazine derivatives are well-known for their role in various pharmacological applications, including antiviral, antibacterial, and anticancer agents. The pyrrolidin-1-yl moiety, a saturated heterocyclic amine, is frequently incorporated into drug molecules due to its ability to enhance binding affinity and metabolic stability. This makes Methyl 5-(pyrrolidin-1-yl)-pyrazine-2-carboxylate a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in the development of novel scaffolds for therapeutic agents. The combination of pyrazine and pyrrolidine moieties offers a versatile platform for designing molecules with enhanced pharmacological properties. For instance, studies have shown that pyrazine derivatives can interact with biological targets such as enzymes and receptors, modulating various cellular processes. The methyl ester group in Methyl 5-(pyrrolidin-1-yl)-pyrazine-2-carboxylate can be further functionalized to introduce additional pharmacophores, expanding its potential applications.
The synthesis of Methyl 5-(pyrrolidin-1-yl)-pyrazine-2-carboxylate involves multi-step organic reactions, typically starting from commercially available precursors. The process often includes condensation reactions to form the pyrazine ring, followed by functional group transformations to introduce the pyrrolidin-1-yl moiety and the methyl ester group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic strategies are crucial for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
The pharmacological profile of Methyl 5-(pyrrolidin-1-yl)-pyrazine-2-carboxylate has been explored in several preclinical studies. Research indicates that this compound exhibits promising activities against various disease targets. For example, it has shown potential as an inhibitor of enzymes involved in cancer cell proliferation and as a modulator of neurotransmitter receptors. These findings highlight the compound's therapeutic potential and justify further investigation into its mechanism of action.
In addition to its biological activities, Methyl 5-(pyrrolidin-1-yl)-pyrazine-2-carboxylate has been studied for its chemical stability and solubility properties. These characteristics are essential for determining its suitability for formulation into drug products. The compound's stability under various storage conditions and its solubility in common solvents make it a viable candidate for further development. Furthermore, computational studies have been conducted to predict its interactions with biological targets, providing valuable insights into its potential pharmacological effects.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been used to simulate the interactions between Methyl 5-(< strong >pyrrolidin -1 - yl strong >) - pyrazine -2 - carboxylate and target proteins. These simulations have helped researchers identify key binding sites and optimize the compound's structure for improved efficacy. By leveraging computational tools, scientists can accelerate the drug discovery process and reduce the time required to bring new therapies to market.
The future directions for research on Methyl 5-(< strong >pyrrolidin -1 - yl strong >) - pyrazine -2 - carboxylate include further exploration of its pharmacological activities and formulation into novel drug products. Preclinical studies are planned to evaluate its safety profile and efficacy in animal models. Additionally, efforts are underway to develop synthetic routes that are more efficient and environmentally sustainable. These advancements will contribute to the broader goal of translating laboratory discoveries into clinical applications.
In conclusion, Methyl 5-(< strong >pyrrolidin -1 - yl strong >) - pyrazine -2 - carboxylate (CAS No. < strong >944133 -94 -2 strong >) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into various therapeutic applications. As research continues to uncover new insights into its biological activities and chemical properties, this compound is poised to play a crucial role in the development of next-generation drugs.
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